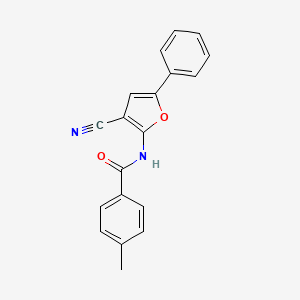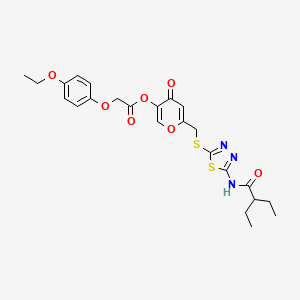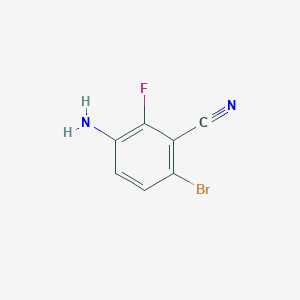
N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide, also known as CCG-203971, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Catalysis
Benzamide derivatives are explored for their roles in organic synthesis and catalysis. For instance, palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives highlight the versatility of benzamides in synthesizing complex organic molecules. These pathways offer insights into the creation of molecules with potential pharmaceutical applications (Mancuso et al., 2014).
Antimicrobial Properties
Some benzamide derivatives have been studied for their antimicrobial properties. The synthesis and antimicrobial screening of certain thiazole-containing benzamide derivatives show promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a potential application in developing new antimicrobial agents (Desai et al., 2013).
Biosensor Development
In the field of biosensors, benzamide derivatives have been utilized for electrochemical applications. A study on a biosensor based on a benzamide-modified electrode for the determination of glutathione and piroxicam demonstrates the compound's utility in enhancing electrochemical detection. This application is crucial for developing sensitive and selective sensors for biomedical and environmental monitoring (Karimi-Maleh et al., 2014).
Photocatalytic Applications
The use of benzamide derivatives in photocatalysis has also been explored. Research on photocatalytic degradation of organic pollutants using titanium dioxide-loaded adsorbent supports discusses how these compounds can enhance the rate of mineralization and reduce the concentration of toxic intermediates. This application is particularly relevant for environmental remediation efforts (Torimoto et al., 1996).
Propiedades
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-7-9-15(10-8-13)18(22)21-19-16(12-20)11-17(23-19)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNICHVWJJKCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)
![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)




![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)